6-(4-methoxyphenyl)sulfanyl-7H-purine
Description
Structure
3D Structure
Properties
CAS No. |
646510-08-9 |
|---|---|
Molecular Formula |
C12H10N4OS |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C12H10N4OS/c1-17-8-2-4-9(5-3-8)18-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16) |
InChI Key |
JMGCYSLZRQCADR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 4 Methoxyphenyl Sulfanyl 7h Purine and Its Analogues
Strategies for C6-Sulfanyl Functionalization of Purine (B94841) Scaffolds
The introduction of an aryl sulfanyl (B85325) group at the C6 position of the purine scaffold is a critical step in the synthesis of the target compound. This is most commonly achieved by creating a carbon-sulfur bond through the reaction of a purine electrophile with a sulfur-based nucleophile.
A primary and well-established method for installing the 6-(4-methoxyphenyl)sulfanyl moiety is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves a 6-halopurine, such as 6-chloropurine (B14466), as the starting material. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring of the purine system activates the C6 position towards nucleophilic attack.
The mechanism proceeds via a two-step addition-elimination pathway. researchgate.net The nucleophile, in this case, the 4-methoxythiophenolate anion generated from 4-methoxythiophenol and a base, attacks the electron-deficient C6 carbon of the 6-halopurine. This initial attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.net In the subsequent step, the halide (e.g., chloride) is eliminated as a leaving group, restoring the aromaticity of the purine ring and yielding the final 6-(4-methoxyphenyl)sulfanyl-7H-purine product.
Kinetic studies on various 6-halopurine nucleosides have demonstrated that the reactivity order for SNAr reactions with sulfur nucleophiles is generally 6-fluoro > 6-chloro > 6-bromo > 6-iodo. mdpi.com The 6-sulfonylpurine derivatives have been shown to react even faster than the 6-fluoropurine (B74353) nucleosides with sulfur nucleophiles. mdpi.com This makes 6-chloropurine a cost-effective and highly efficient substrate for this transformation. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate or triethylamine (B128534) to deprotonate the thiol.
Sulfenylation represents a direct approach to forming C-S bonds and has been adapted for the modification of purine scaffolds. These methods can offer alternative pathways that may avoid the pre-functionalization required for SNAr reactions.
While direct C6-H sulfenylation is less common, copper-catalyzed C-H sulfenylation has emerged as a powerful technique for modifying the purine nucleus, particularly at the C8 position. nih.govresearchgate.netmdpi.com This methodology provides an economical and efficient route for synthesizing 8-sulfenylpurine derivatives. researchgate.net The reaction typically employs a copper(I) or copper(II) salt as a catalyst, often in conjunction with a ligand such as 1,10-phenanthroline, and uses air as a green oxidant. researchgate.netmdpi.com
The process involves the regioselective formation of a C8-S bond by reacting a purine derivative with an aryl thiol. researchgate.net This reaction is highly selective for the C8 position over the C2 and C6 positions and demonstrates a broad substrate scope. researchgate.netmdpi.com Although this method primarily targets the C8 position, it is a key sulfenylation technique within purine chemistry that underscores the potential for developing C-H functionalization strategies for introducing aryl thiol moieties onto the purine ring.
Introduction of Aryl Thiol Moieties via Sulfenylation Techniques
Regioselective Modifications of the Purine Nucleus
To create analogues of this compound, further modifications of the purine ring are necessary. Regioselective reactions at the C8 and N9 positions are crucial for expanding the structural diversity and exploring the structure-activity relationships of this class of compounds.
The introduction of a cyano group at the C8 position of a 6-sulfanylpurine scaffold provides a versatile synthetic handle for creating a wide array of derivatives. A direct and regioselective C-H cyanation of purines, including those with a 6-alkylthio or 6-arylthio substituent, has been developed. researchgate.netrsc.org This method avoids the need for pre-halogenation at the C8 position.
The reaction proceeds through the activation of the purine's electron-rich imidazole (B134444) ring with triflic anhydride, which reverses its polarity and facilitates a nucleophilic attack by trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net A subsequent base-mediated elimination yields the 8-cyanopurine derivative. researchgate.net This protocol has been successfully applied to 6-benzylthio purine, affording the desired 8-cyanated product in high yield (97%). researchgate.net The cyano group itself can then be transformed into various other functional groups, such as amides, imidates, and heterocycles like oxazolines and isothiazoles, thus playing a pivotal role in derivative synthesis. researchgate.netrsc.org
| 6-Substituent | Product | Yield (%) |
|---|---|---|
| -Cl | 6-Chloro-8-cyanopurine | 72 |
| -SCH₂Ph | 6-(Benzylthio)-8-cyanopurine | 97 |
| -OCH₃ | 6-Methoxy-8-cyanopurine | 45 |
| -Ph | 6-Phenyl-8-cyanopurine | 85 |
Alkylation of the purine nucleus can occur at either the N7 or N9 position, and achieving regioselectivity is a common challenge in purine synthesis. researchgate.net For many synthetic routes, alkylation at the N9 position is desired. The ratio of N9 to N7 isomers formed during alkylation is influenced by the nature of the substituent at the C6 position, the alkylating agent, and the reaction conditions.
Convergent and Divergent Synthetic Pathways for Complex Analogues
The efficient construction of libraries of complex purine analogues relies on the strategic implementation of both convergent and divergent synthetic pathways. A convergent approach involves the synthesis of key fragments that are later combined to form the final product, which is often more efficient for creating a single, highly complex molecule. In contrast, a divergent strategy begins with a common intermediate that is systematically modified to generate a wide array of structurally related compounds, a method that is ideal for structure-activity relationship (SAR) studies.
Multi-Step Synthesis from Precursor Molecules
The synthesis of this compound and its analogues typically commences from readily available purine precursors. A common and versatile starting material is 6-chloropurine, which can be prepared from hypoxanthine (B114508) by reaction with phosphoryl chloride. youtube.com The electron-deficient nature of the purine ring, particularly at the C6 position, makes it susceptible to nucleophilic aromatic substitution (SNAr).
A prevalent multi-step synthetic route involves the direct displacement of the chloro group at the 6-position with a suitable thiol. For the synthesis of the title compound, 6-chloropurine can be reacted with 4-methoxythiophenol. This reaction is typically carried out in the presence of a base, such as an alkali metal carbonate or an organic amine, in a polar aprotic solvent like dimethylformamide (DMF) or an alcoholic solvent. nih.gov This nucleophilic substitution reaction provides a direct and efficient pathway to the desired 6-arylthio-purine core.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Hypoxanthine | POCl3, Pyridine | 6-Chloropurine |
| 2 | 6-Chloropurine, 4-Methoxythiophenol | Base (e.g., K2CO3), Solvent (e.g., DMF) | This compound |
Another key precursor for the synthesis of 6-sulfanylpurine derivatives is 6-mercaptopurine (B1684380) itself. nih.gov While direct S-alkylation or S-arylation of 6-mercaptopurine can be challenging due to potential N-alkylation/arylation side reactions, modern cross-coupling methodologies have provided powerful tools to overcome these limitations. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, have been adapted for the synthesis of C-S and C-N bonds in purine chemistry. nih.govmdpi.comyoutube.comresearchgate.net For instance, a palladium catalyst in the presence of a suitable ligand can facilitate the coupling of 6-mercaptopurine with an aryl halide, such as 4-bromoanisole, to furnish the target compound. These advanced methods often offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.
The synthesis of more complex analogues often involves the protection of the N9 position of the purine ring, for example, with a tetrahydropyranyl (THP) group, to ensure regioselectivity in subsequent reactions. nih.gov Following the introduction of the desired substituent at the C6 position, the protecting group can be removed under acidic conditions to yield the final N9-unsubstituted purine.
Bio-Isostere Design and Synthesis Strategies
Bio-isosterism is a fundamental strategy in medicinal chemistry for the rational design of new compounds by replacing a functional group in a lead molecule with another group that has similar physical or chemical properties, with the aim of enhancing potency, selectivity, or pharmacokinetic properties. u-tokyo.ac.jpdrugdesign.orgnih.gov The sulfur atom in this compound can be considered a bio-isosteric replacement for an oxygen or a secondary amine functionality found in other biologically active purine analogues. nih.gov Thioether-linked derivatives have been shown to be superior to their oxygen and nitrogen isosteres in certain biological contexts. nih.gov
The design of purine-based bio-isosteres often involves the replacement of the purine core itself with other heterocyclic scaffolds that can mimic its key interactions with a biological target. For example, pyrrolo[2,3-c]pyridines, pyrrolo[3,2-d]pyrimidines, and pyrazolo[4,3-d]pyrimidines have been synthesized as purine isosteres with antiproliferative activity. mdpi.comscilit.com The synthesis of these isosteres requires bespoke multi-step sequences, often starting from appropriately substituted pyridine, pyrimidine, or pyrazole (B372694) precursors.
A common strategy for exploring the SAR of this compound would be to synthesize a series of analogues where the 4-methoxyphenyl (B3050149) group is replaced with other substituted aryl or heteroaryl moieties. This can be achieved divergently from a common 6-chloropurine intermediate by reacting it with a library of different thiols.
Furthermore, the purine scaffold itself can be modified. For example, the synthesis of N-(purin-6-yl)amino carboxylic acids has been reported by reacting 6-chloropurine with omega-amino acids. mdpi.com This strategy introduces a linker that can be used to attach other functional groups, leading to the creation of hybrid molecules with potentially novel biological activities.
| Compound | Omega-Amino Acid | Yield (%) |
| 2a | Glycine | 65 |
| 2b | β-Alanine | 70 |
| 2c | γ-Aminobutyric acid | 58 |
The synthesis of these bio-isosteres and analogues allows for a systematic investigation of how structural modifications impact biological activity, providing valuable insights for the development of more effective and selective therapeutic agents. The choice of synthetic strategy, whether convergent or divergent, is dictated by the specific goals of the research program, be it the synthesis of a single complex target or the generation of a diverse library of compounds for biological screening.
Structure Activity Relationship Sar Studies of 6 4 Methoxyphenyl Sulfanyl 7h Purine Derivatives
Impact of Substituent Variation at the C6-Sulfanyl Position
The substituent at the C6 position of the purine (B94841) ring plays a pivotal role in the biological activity of 6-thiopurine derivatives. The nature of the group attached via the sulfanyl (B85325) linker can profoundly influence potency and selectivity.
Steric and Electronic Effects of Aromatic Substituents
The exploration of various aromatic substituents at the C6-sulfanyl position has provided deep insights into the SAR of this class of compounds. Both the size (steric effects) and the electron-donating or withdrawing nature (electronic effects) of these substituents are crucial. youtube.comrsc.orgrsc.org
Electronic Effects: The introduction of electron-withdrawing groups, such as nitro or cyano groups, on the aromatic ring can significantly alter the electronic properties of the entire molecule. researchgate.net This can affect the pKa of the purine ring and its ability to interact with biological targets. Conversely, electron-donating groups, like the methoxy (B1213986) group, can enhance binding affinity in certain contexts by increasing the electron density of the aromatic system. youtube.com
Steric Effects: The size and shape of the substituent are also critical. youtube.comrsc.orgrsc.org Bulky substituents may cause steric hindrance, preventing the molecule from fitting optimally into the receptor's binding site. youtube.com However, in some cases, a larger group might be necessary to establish favorable van der Waals interactions. The interplay between steric and electronic effects is complex and often target-dependent. For instance, while a smaller substituent might be favored for one enzyme, a larger one might be ideal for another, highlighting the importance of tailored drug design.
Table 1: Impact of Aromatic Substituents on Biological Activity
| Substituent at C6-Sulfanyl Position | Electronic Effect | Steric Effect | General Impact on Potency |
|---|---|---|---|
| 4-Methoxyphenyl (B3050149) | Electron-donating | Moderate | Often serves as a potent parent compound |
| Phenyl | Neutral | Moderate | Baseline activity, used for comparison |
| 4-Nitrophenyl | Strongly electron-withdrawing | Moderate | Can increase or decrease activity depending on the target |
| 4-Chlorophenyl | Electron-withdrawing (inductive), weakly donating (resonance) | Moderate | Often leads to potent analogues |
| 2,4-Dichlorophenyl | Electron-withdrawing | Increased | Potency is target-dependent, potential for steric clash |
Influence of Purine Ring Modifications on Activity
Modifications to the core purine ring system, particularly concerning tautomerism and substitution at the nitrogen atoms, are fundamental to the biological interactions of these compounds.
N9-Substitution Effects on Biological Interactions
Substitution at the N9 position of the purine ring is a common strategy to modulate the pharmacological properties of these derivatives. nih.gov Introducing a substituent at this position eliminates the possibility of N9-H tautomerism and can serve several purposes. It can improve metabolic stability, alter solubility, and provide an additional point of interaction with the target receptor. However, N9-substitution can also act as a prodrug strategy, where the substituent is cleaved in vivo to release the active parent compound. nih.gov For example, some 9-alkyl-6-thiopurines have been shown to be dealkylated in mice, serving as prodrugs for 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491). nih.gov The size and nature of the N9-substituent are critical; bulky groups can lead to steric clashes within the binding site, while smaller, functionalized groups can introduce beneficial interactions.
Table 2: Effects of Purine Ring Modifications
| Modification | Key Structural Change | Impact on Receptor Binding | Potential Consequence |
|---|---|---|---|
| N7-H Tautomer | Proton on N7 nitrogen | Alters H-bond donor/acceptor pattern | Preferential binding to specific targets |
| N9-H Tautomer | Proton on N9 nitrogen | Different H-bond pattern from N7-H | May be the dominant form for other receptors |
| N9-Alkylation | Alkyl group on N9 nitrogen | Blocks N9-H tautomerism, introduces new interactions | Improved metabolic stability or prodrug activity |
| N9-Ribosylation | Ribose sugar on N9 nitrogen | Creates a nucleoside analogue | Can alter cell permeability and target specificity |
Pharmacophore Elucidation and Derivatization Strategies
The development of potent and selective 6-(4-methoxyphenyl)sulfanyl-7H-purine derivatives relies on a clear understanding of their pharmacophore and the application of strategic derivatization. researchgate.netnih.gov A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. researchgate.net
For this class of compounds, the pharmacophore typically includes:
The purine ring as a core scaffold.
A hydrogen bond donor/acceptor pattern on the purine ring.
The sulfanyl linker, which provides a specific geometry.
An aromatic group with defined steric and electronic properties. nih.gov
Once a pharmacophore model is established, various derivatization strategies can be employed. researchgate.net These include:
Systematic substitution on the aromatic ring: To fine-tune electronic and steric properties.
Modification of the linker: Replacing the sulfur atom with oxygen or nitrogen to probe the importance of the thioether linkage. researchgate.net
Substitution at the purine ring: Introducing groups at positions other than C6, such as C2 or C8, to explore additional binding interactions.
N9-derivatization: As discussed previously, to improve pharmacokinetic properties or to act as prodrugs. nih.gov
Through iterative cycles of design, synthesis, and biological evaluation, these strategies allow for the optimization of lead compounds, ultimately aiming for derivatives with enhanced potency, selectivity, and drug-like properties.
Computational Chemistry and Molecular Modeling in the Design and Analysis of 6 4 Methoxyphenyl Sulfanyl 7h Purine
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions
Binding Pathway and Dynamics Investigations
Molecular dynamics (MD) simulations are a primary tool for exploring the binding and unbinding events of a ligand to its protein target. These simulations can reveal the conformational changes that both the ligand and the protein undergo during the binding process, providing a dynamic picture that static docking models cannot. For a compound like 6-(4-methoxyphenyl)sulfanyl-7H-purine, an MD simulation would typically involve placing the molecule in a solvated system with its putative protein target and simulating their movements over time.
The insights gained from such simulations are manifold. They can identify key amino acid residues that form stable interactions with the ligand, elucidate the role of water molecules in mediating binding, and calculate the binding free energy, which is a measure of the affinity of the compound for its target. Furthermore, steered molecular dynamics (SMD) or umbrella sampling methods could be employed to map the entire binding or unbinding pathway, identifying potential energy barriers and intermediate states. This information is invaluable for rational drug design, as it can guide modifications to the ligand structure to improve its binding affinity and kinetic properties.
In Silico ADMET Profiling for Preclinical Assessment of Pharmacological Properties
The preclinical assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in weeding out compounds that are likely to fail in later stages of development. In silico ADMET profiling offers a rapid and cost-effective means of predicting these properties before committing to expensive and time-consuming experimental studies.
For this compound, a comprehensive in silico ADMET profile would be generated using a variety of computational models. These models are typically based on quantitative structure-activity relationships (QSAR) and have been trained on large datasets of experimentally determined ADMET properties.
A predictive analysis for this compound would likely encompass the following key parameters:
Absorption: Prediction of properties like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate and inhibitor potential. These predictions help to estimate the oral bioavailability of the compound.
Distribution: Calculation of parameters such as plasma protein binding, blood-brain barrier penetration, and volume of distribution. This helps in understanding how the compound will be distributed throughout the body.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6). This is crucial for predicting drug-drug interactions and metabolic stability.
Excretion: While direct prediction of excretion pathways is challenging, models can estimate properties like renal clearance, which is a major route of elimination for many drugs.
Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).
The results of such an in silico analysis provide a holistic view of the compound's drug-like properties. Below is a hypothetical data table illustrating the kind of output that would be generated from an in silico ADMET prediction for this compound.
| ADMET Property | Predicted Value/Classification | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate to High | Suggests good intestinal epithelial permeability. |
| P-glycoprotein Substrate | No | Low probability of being an efflux pump substrate. |
| Distribution | ||
| Plasma Protein Binding | High (>90%) | May have a longer duration of action. |
| Blood-Brain Barrier Penetration | Low | Unlikely to cause significant central nervous system effects. |
| Metabolism | ||
| CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug interactions involving this enzyme. |
| CYP3A4 Inhibitor | Non-inhibitor | Low risk of drug interactions involving this enzyme. |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Unlikely to be a mutagen. |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |
It is imperative to note that while in silico predictions are highly valuable for prioritizing and guiding drug discovery efforts, they are predictions and must be validated by experimental studies. The true pharmacological profile of this compound can only be confirmed through rigorous in vitro and in vivo testing.
Future Perspectives and Research Trajectories for 6 4 Methoxyphenyl Sulfanyl 7h Purine Research
Advancements in Rational Drug Design and Discovery Pipelines
The principle of rational drug design, which earned its pioneers a Nobel Prize for their work on thiopurines, continues to be a driving force in the development of new chemical entities. nih.gov For 6-(4-methoxyphenyl)sulfanyl-7H-purine, future research will likely leverage computational modeling and synthetic chemistry to create analogues with enhanced potency and selectivity.
Structure-activity relationship (SAR) studies will be pivotal in understanding how modifications to the 4-methoxyphenyl (B3050149) group and the purine (B94841) core affect biological activity. aacrjournals.org For instance, altering the substitution pattern on the phenyl ring or replacing the methoxy (B1213986) group with other functionalities could modulate the compound's interaction with target proteins. The development of designer thiopurine analogues with improved therapeutic profiles is an active area of research. nih.govresearchgate.net
Table 1: Proposed Strategies for Rational Drug Design of this compound Analogues
| Strategy | Rationale | Potential Outcome |
| Modification of the Phenyl Ring | To explore the impact of electronic and steric effects on target binding. | Enhanced potency and selectivity. |
| Alteration of the Linker | To optimize the spatial orientation of the phenyl ring relative to the purine core. | Improved pharmacokinetic properties. |
| Bioisosteric Replacement | To improve drug-like properties such as solubility and metabolic stability. | Reduced off-target effects. |
The integration of high-throughput screening and advanced analytical techniques will be essential in rapidly evaluating newly synthesized compounds. pharmainfonepal.com This pipeline, from computational design to biological testing, will accelerate the discovery of lead candidates derived from the this compound scaffold.
Identification of Novel Therapeutic Applications beyond Current Scope
Purine analogues are known for their diverse pharmacological activities, including anticancer, antiviral, and immunosuppressive effects. nih.govwikipedia.org While the specific therapeutic applications of this compound are yet to be fully elucidated, its structural similarity to other S6-substituted purines suggests several promising avenues for investigation.
One area of interest is its potential as a catalytic inhibitor of topoisomerase II, a mechanism observed in other S6-substituted thioguanine analogues. aacrjournals.org Furthermore, the role of purine analogues in modulating adenosine (B11128) receptors presents another therapeutic window, particularly in the context of ischemic heart disease. mdpi.com The development of purine-based compounds as kinase inhibitors is also a rapidly growing field.
Future research should involve screening this compound against a wide range of biological targets to uncover novel therapeutic uses. This could extend to inflammatory conditions, where thiopurines are already a mainstay of treatment, and potentially to neurological disorders. oup.comresearchgate.net
Development of Targeted Delivery Systems for Purine Analogues
A significant challenge with purine analogues is their potential for off-target effects. nih.gov The development of targeted delivery systems is a key strategy to enhance efficacy and reduce toxicity. For this compound, future research could focus on encapsulating the compound in nano-based formulations. nih.gov
Strategies such as liposomes, polymer-based nanoparticles, and microspheres have shown promise for other thiopurines. nih.gov These systems can be engineered to release the drug at a specific site, thereby increasing its local concentration and minimizing systemic exposure. The design of prodrugs that are activated by specific enzymes at the target tissue is another viable approach. mdpi.com
Table 2: Potential Targeted Delivery Systems for this compound
| Delivery System | Mechanism | Potential Advantage |
| Liposomes | Encapsulation in lipid bilayers. | Improved solubility and biocompatibility. |
| Polymer-based Nanoparticles | Entrapment within a polymer matrix. | Controlled release and targeting capabilities. |
| Prodrugs | Chemical modification to an inactive form. | Site-specific activation and reduced toxicity. |
These advanced delivery systems could revolutionize the therapeutic application of this compound, allowing for more precise and effective treatments.
Integration of Omics Technologies in Mechanistic Elucidation
Understanding the precise mechanism of action is crucial for the clinical translation of any new drug candidate. The use of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex biological pathways affected by this compound.
By analyzing changes in gene expression, protein levels, and metabolite profiles in response to the compound, researchers can identify its molecular targets and downstream effects. For instance, pharmacogenomic studies can help identify genetic variations that influence patient response to thiopurines, paving the way for personalized medicine. nih.govbmj.com Metabolomic analyses can shed light on how the compound is metabolized and how it alters cellular metabolism. researchgate.net
The integration of these multi-omics datasets will provide a comprehensive picture of the drug's mechanism, facilitating the identification of biomarkers for efficacy and toxicity. nih.gov
Exploration of Combination Therapies with this compound Analogues
Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. haematologica.org The exploration of synergistic interactions between this compound and other therapeutic agents could unlock new treatment paradigms.
Based on the known activities of other purine analogues, promising combination partners could include alkylating agents, monoclonal antibodies, and other targeted therapies. nih.govnih.gov For example, combining a topoisomerase II inhibitor with a DNA-damaging agent could lead to enhanced cancer cell death. aacrjournals.org In the context of inflammatory bowel disease, combining a novel purine analogue with existing anti-inflammatory drugs could improve remission rates. nih.govfrontiersin.orgnih.gov
Preclinical studies will be essential to identify effective and safe combinations, which can then be advanced to clinical trials. haematologica.org The goal is to achieve greater therapeutic efficacy while minimizing overlapping toxicities.
Q & A
Q. What are the optimal synthetic routes for 6-(4-methoxyphenyl)sulfanyl-7H-purine, and what reaction conditions yield high purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the C6 position of 7H-purine. A validated protocol (e.g., from ) uses 6-chloro-7H-purine derivatives reacted with 4-methoxyphenylthiol in methanol under reflux. Key conditions include:
- Solvent: Methanol or ethanol for solubility and reactivity.
- Catalyst: Acetyl chloride (0.2 mL per 3.2 g substrate) to acidify the medium and drive thiolate formation.
- Purification: Adjust pH to 7.5–8.0 with sodium bicarbonate to precipitate the product. Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
- Yield: ~81% after recrystallization in ethanol/hexane .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR: Assigns aromatic protons (δ 8.9–7.1 ppm for purine and methoxyphenyl groups) and quantifies substituents (e.g., OCH3 at δ ~3.88 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives .
- LC-MS: Confirms molecular weight (e.g., m/z 315 [M+1]+ for chlorinated analogs) and detects impurities. Electrospray ionization (ESI) is preferred for polar derivatives .
- UV-Vis Spectroscopy: Monitors electronic transitions (λmax ~260–280 nm) to track reaction progress or degradation .
Advanced Research Questions
Q. How can thermodynamic dissociation constants (pKa) of this compound be accurately determined?
Methodological Answer:
- Multiwavelength Spectrophotometric Titration: Perform pH-dependent UV-Vis scans (e.g., 220–350 nm) to identify protonation/deprotonation events. Use software like SPECFIT32 or SQUAD(84) for nonlinear regression of spectral data .
- Factor Analysis (INDICES): Determines the number of light-absorbing species (e.g., neutral vs. deprotonated forms). Validate results with computational predictions (e.g., PALLAS software) based on substituent electronic effects .
- Temperature Dependence: Measure pKa at 25°C and 37°C to assess entropy/enthalpy contributions. For azathioprine analogs, pKa decreases from 8.07 to 7.84 with temperature, suggesting entropy-driven dissociation .
Q. What strategies resolve contradictions in spectral or reactivity data for derivatives of this compound?
Methodological Answer:
- Factor Analysis: Use INDICES to distinguish between experimental noise and genuine spectral shifts (e.g., differentiating tautomeric forms) .
- Computational Validation: Compare experimental NMR/UV data with density functional theory (DFT)-predicted spectra (e.g., Gaussian calculations for J-coupling constants) .
- Crystallography: Resolve structural ambiguities (e.g., sulfanyl vs. sulfonyl orientation) via single-crystal X-ray diffraction. For example, uses crystallography to confirm nitro-group interactions in purine analogs .
Q. How can structure-activity relationships (SARs) be established for biological activity modulation?
Methodological Answer:
- Substituent Variation: Synthesize analogs with substituents at C2, C8, or the methoxyphenyl group (e.g., halogenation, nitro groups). reports N9-alkylation effects on cytotoxicity .
- Enzymatic Assays: Test inhibition of target enzymes (e.g., kinases, phosphodiesterases) under physiological pH (7.4) and temperature (37°C). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Computational Docking: Map substituent effects using AutoDock Vina or Schrödinger Suite. For example, bulky groups at C6 may sterically hinder binding, while electron-withdrawing groups enhance affinity .
Q. What are the challenges in assessing environmental or metabolic stability of this compound?
Methodological Answer:
- Hydrolytic Stability: Conduct accelerated degradation studies (pH 1–13, 37°C). Monitor sulfanyl bond cleavage via HPLC-MS. For analogs, half-life ranges from 2–48 hours depending on substituents .
- Metabolic Profiling: Use liver microsomes or hepatocytes to identify Phase I/II metabolites. LC-MS/MS detects glutathione adducts (m/z +305) indicative of reactive intermediates .
- QSPR Modeling: Predict environmental persistence using quantitative structure-property relationship (QSPR) models. LogP values >2.5 suggest bioaccumulation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
